N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine
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Description
N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine is a useful research compound. Its molecular formula is C16H16ClNO4S and its molecular weight is 353.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine derivatives have been explored for their antiviral activities, particularly against HIV. Research shows that Indolyl aryl sulfones (IASs), developed from similar compounds, demonstrate potent inhibitory activities against wild-type HIV-1 and some drug-resistant mutants. Modifications in these derivatives, such as adding amino acids like glycine, significantly enhance their antiviral effectiveness (Silvestri & Artico, 2005).
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes. For example, N-[[(substituted amino)phenyl]sulfonyl]glycines have shown potential as inhibitors of rat lens aldose reductase, an enzyme involved in diabetic complications (Mayfield & Deruiter, 1987).
Agricultural Applications
These compounds are also investigated in agricultural contexts. For instance, glyphosate (N-(phosphonomethyl)-glycine) and glufosinate, with chemical structures similar to this compound, are studied for their environmental impact and herbicide properties (Malone et al., 2004).
Crystal Engineering
The compound has been utilized in crystal engineering to develop novel flexible multidentate ligands. These ligands can form complex structures with metals like Cu and Mn, suggesting applications in material science and coordination chemistry (Ma et al., 2008).
Bacterial Growth
Derivatives of this compound, like glycine betaine, have been shown to act as osmoprotectants for bacteria such as Escherichia coli, enabling their growth in hypertonic conditions. This indicates potential applications in microbiology and bacterial physiology studies (Chambers et al., 1987).
Coordination Polymers
This compound has been used to create coordination polymers with diverse structural arrangements, ranging from chain, pillar, and layer structures, revealing its versatility as a building block in the field of coordination chemistry (Ma et al., 2008).
Herbicide Efficacy
Studies have explored its use in combination with other compounds for controlling certain weeds in crops like soybeans, demonstrating its potential in integrated weed management (Glenn et al., 1985).
Complex Formation
Research on N-[(3-Carboxyphenyl)-sulfonyl]glycine, a related compound, demonstrates its ability to form complex structures with lead, indicating potential applications in the development of novel materials (Wen & Yuan, 2010).
Chemical Synthesis and Biological Investigation
This compound derivatives have been synthesized and characterized for biological investigations, including molecular docking studies, highlighting their potential in medicinal chemistry (Shafieyoon et al., 2019).
Fluorometric Determination
The compound and its derivatives have been used in fluorometric methods for determining oligopeptides, indicating their utility in bioanalytical chemistry (Uda et al., 1989).
Protein Conjugates
Studies on the protein conjugates of similar compounds have been conducted to understand their acidity constants and hydration lattice changes, which is significant in protein chemistry (Klotz & Fiess, 1960).
Inhibitor Synthesis
Synthesis and evaluation of derivatives as nonpeptide inhibitors for human heart chymase have been explored, contributing to cardiovascular pharmacology (Niwata et al., 1997).
Protein Modification
These compounds have been used to modify proteins, demonstrating their relevance in protein engineering and biochemistry (Horton & Tucker, 1970).
Peptidase Activity Assay
They have been applied in assay methods for peptidase activity, indicating their importance in enzymology (Chikuma et al., 1997).
Antiviral Synthesis
Derivatives have been synthesized for antiviral activities against viruses like the tobacco mosaic virus, contributing to antiviral research (Chen et al., 2010).
Factor Xa Inhibitors
These compounds have been identified as potent inhibitors of Factor Xa, an enzyme involved in blood coagulation, indicating their potential in anticoagulant therapy (Kohrt et al., 2006).
Stereoselective Synthesis
They have been used in the stereoselective synthesis of glutamic acid derivatives, showcasing their utility in organic synthesis (Guillena et al., 1998).
Agonist of GPR55
N-arachidonoyl glycine, a related compound, is an agonist of GPR55, a candidate endocannabinoid receptor, indicating its significance in cannabinoid research (Console-Bram et al., 2017).
Toxicity Studies
Aminoiminomethanesulfinic and -sulfonic acids related to thioureas have been investigated for their toxicity, contributing to toxicology and safety evaluations (Miller et al., 1988).
Capillary Zone Electrophoresis
The derivatives have been used in capillary zone electrophoresis for the determination of amino acids, underscoring their role in analytical chemistry (Yu & Dovichi, 1988).
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-6-14(9-12(11)2)18(10-16(19)20)23(21,22)15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJURTVWRVEETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.